Cyclopentanol

Description

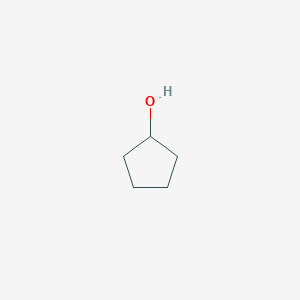

Structure

3D Structure

Propriétés

IUPAC Name |

cyclopentanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c6-5-3-1-2-4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIXKGXIYUWCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Record name | CYCLOPENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1033371 | |

| Record name | Cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclopentanol appears as a colorless viscous liquid with a pleasant odor. Slightly less dense than water. Vapors heavier than air. Used to make perfumes and pharmaceuticals., Colorless viscous liquid with a pleasant odor; [Hawley], Liquid | |

| Record name | CYCLOPENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0302463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

140.4 °C @ 760 MM HG | |

| Record name | CYCLOPENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

124 °F (NFPA, 2010), 124 °F (51 °C) (CLOSED CUP) | |

| Record name | CYCLOPENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALCOHOL, ETHER, ACETONE; SLIGHTLY SOL IN WATER, Sparingly soluble in water. Soluble in ethanol. | |

| Record name | CYCLOPENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9478 @ 20 °C/4 °C | |

| Record name | CYCLOPENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.97 (AIR= 1) | |

| Record name | CYCLOPENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.49 [mmHg], 1892 mm Hg @ 25 °C | |

| Record name | Cyclopentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOPENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, viscous liquid | |

CAS No. |

96-41-3 | |

| Record name | CYCLOPENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L43Q07TBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-19 °C | |

| Record name | CYCLOPENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanol (C₅H₁₀O), a cyclic alcohol, serves as a versatile building block and intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, fragrances, and dyes.[1][2] Its unique five-membered ring structure confers specific physical and chemical properties that are critical for its application in organic synthesis and drug development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its key chemical reactions.

Physical Properties of this compound

This compound is a colorless, viscous liquid with a pleasant, amyl-alcohol-like odor.[3][4] It is a flammable liquid and its vapors are heavier than air.[3][5] The key physical properties of this compound are summarized in the table below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [1] |

| Molecular Weight | 86.13 g/mol | [3] |

| Appearance | Colorless, viscous liquid | [3][5] |

| Odor | Pleasant, like amyl alcohol | [3][4] |

| Melting Point | -19 °C | [3][5] |

| Boiling Point | 139-140.85 °C | [3][5] |

| Density | 0.948 g/mL at 20 °C | [5] |

| Solubility in Water | Slightly soluble (~5 g/L at room temperature) | [6][7] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and chloroform | [5][7] |

| pKa | 15.31 (predicted) | [1][7] |

| Refractive Index (n²⁰/D) | 1.4530 | [3][5] |

| Flash Point | 51 °C (124 °F) | [4][5] |

| Vapor Density | 2.97 (Air = 1) | [3] |

Experimental Protocols for Determination of Physical Properties

Determination of Boiling Point

The boiling point of this compound can be determined using a simple distillation apparatus.

Procedure:

-

Place approximately 5 mL of this compound and a few boiling chips into a 25 mL round-bottom flask.

-

Assemble a simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Heat the flask gently using a heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady rate of distillation is achieved. This temperature is the boiling point.

-

If the atmospheric pressure deviates significantly from 760 mmHg, apply a correction to the observed boiling point.

Determination of Solubility in Water

The shake-flask method is a common technique for determining the solubility of organic compounds in water.

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand without agitation to permit the separation of the aqueous and organic phases.

-

Carefully withdraw a sample of the aqueous layer, ensuring no undissolved this compound is included.

-

Determine the concentration of this compound in the aqueous sample using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chemical Properties and Reactions of this compound

This compound exhibits typical reactions of a secondary alcohol, including oxidation and dehydration. It is a stable compound but is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[5][8]

Oxidation of this compound to Cyclopentanone

This compound can be oxidized to cyclopentanone, a valuable synthetic intermediate. A common and effective oxidizing agent for this transformation is pyridinium (B92312) chlorochromate (PCC).[9][10]

Experimental Protocol for Oxidation with PCC:

-

In a round-bottom flask, dissolve this compound in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂).

-

Add pyridinium chlorochromate (PCC) to the solution in a fume hood. The reaction is typically carried out at room temperature.

-

Stir the reaction mixture until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by filtering through a pad of silica (B1680970) gel to remove the chromium byproducts.

-

The solvent is then removed under reduced pressure to yield the crude cyclopentanone, which can be further purified by distillation.

Acid-Catalyzed Dehydration of this compound to Cyclopentene (B43876)

The dehydration of this compound to form cyclopentene is a classic elimination reaction, typically catalyzed by a strong acid such as phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄).[11][12] The reaction proceeds via an E1 mechanism.[3]

Experimental Protocol for Dehydration:

-

In a round-bottom flask, combine this compound with a catalytic amount of 85% phosphoric acid.

-

Set up a simple distillation apparatus.

-

Heat the reaction mixture gently. The cyclopentene product, having a lower boiling point than this compound, will distill over as it is formed.

-

Collect the distillate, which will contain cyclopentene and water.

-

Separate the organic layer from the aqueous layer using a separatory funnel.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

The final product can be purified by a final distillation.

Spectral Data of this compound

Spectroscopic data is essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks / Signals | Reference(s) |

| ¹H NMR | δ ~4.3 ppm (quintet, 1H, CH-OH), δ ~1.5-1.8 ppm (multiplet, 8H, -CH₂-), δ ~4.8 ppm (broad singlet, 1H, -OH) | [1] |

| ¹³C NMR | δ ~73 ppm (C-OH), δ ~35 ppm (-CH₂- adjacent to C-OH), δ ~24 ppm (other -CH₂-) | [3][5] |

| FTIR (cm⁻¹) | ~3357 (broad, O-H stretch), ~2960 (C-H stretch), ~1078 (C-O stretch) | [13] |

| Mass Spec (m/z) | 86 (M+), 57 (base peak), 44, 41 | [4] |

Conclusion

This compound is a fundamentally important cyclic alcohol with well-defined physical and chemical properties. Its reactivity, particularly in oxidation and dehydration reactions, makes it a valuable precursor in the synthesis of various organic molecules. The experimental protocols and spectral data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this versatile compound. A thorough understanding of these properties is crucial for the successful design and execution of synthetic routes and the development of new chemical entities.

References

- 1. Solved The 'H NMR spectrum for this compound (shown below) | Chegg.com [chegg.com]

- 2. This compound | C5H10O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. This compound(96-41-3) 13C NMR [m.chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(96-41-3) 1H NMR [m.chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. This compound(96-41-3) IR Spectrum [m.chemicalbook.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. One Part of Chemistry: Dehydration of An Alcohol: Cyclohexanol and Cyclohexene [1chemistry.blogspot.com]

- 13. This compound [applets.kcvs.ca]

An In-depth Technical Guide to the Spectroscopic Data of Cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopentanol (CAS No: 96-41-3), a key cyclic alcohol used as a solvent and intermediate in the synthesis of pharmaceuticals and fragrances. The guide details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data presented in a clear, tabular format are included to support research and development activities.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.

Proton NMR spectroscopy of this compound reveals a distinct set of signals corresponding to the different proton environments in the molecule. The spectrum is characterized by a downfield signal for the methine proton attached to the hydroxyl group and a complex multiplet for the methylene (B1212753) protons of the cyclopentyl ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.3 | Multiplet | 1H | H-1 (CH-OH) |

| ~2.03 | Multiplet | 1H | OH |

| 1.5 - 1.8 | Multiplet | 8H | H-2, H-3, H-4, H-5 (CH₂) |

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on the solvent and concentration.

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of this compound. Due to the symmetry of the molecule, three distinct signals are expected. The carbon atom bonded to the hydroxyl group (C-1) is the most deshielded and appears furthest downfield.

| Chemical Shift (δ) ppm | Assignment |

| ~70-75 | C-1 (CH-OH) |

| ~30-35 | C-2, C-5 |

| ~20-25 | C-3, C-4 |

Note: Precise, experimentally verified chemical shift values from the referenced literature (G.C. Levy, R.A. Komoroski, Org. Magn. Resonance 7, 172 (1975)) were not accessible through publicly available databases at the time of this guide's compilation. The provided ranges are based on typical ¹³C NMR chemical shifts for similar chemical environments.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the hydroxyl and alkyl functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3357 | Strong, Broad | O-H | Stretching (Hydrogen-bonded) |

| 3000 - 2840 | Strong | C-H (sp³) | Stretching |

| 1454 | Medium | C-H | Bending (CH₂) |

| 1344 | Medium | O-H | Bending |

| 1078 | Strong | C-O | Stretching |

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the fragmentation of the molecule, providing a characteristic fingerprint. The molecular ion peak is observed, along with several key fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 86 | ~10 | [M]⁺ (Molecular Ion) |

| 57 | 100 | [M - C₂H₅]⁺ or [M - H₂O - H]⁺ |

| 44 | ~35 | [C₂H₄O]⁺ |

| 41 | ~16 | [C₃H₅]⁺ |

| 58 | ~14 | [C₃H₆O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample such as this compound. Instrument-specific parameters may require optimization.

2.1.1 Sample Preparation

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). For ¹³C NMR, a more concentrated solution may be beneficial.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2.1.2 Data Acquisition

-

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve signal resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 16 to 64 scans are sufficient.

-

For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, a common technique for liquid samples.

2.2.1 Sample Preparation and Data Acquisition

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

After data collection, clean the ATR crystal thoroughly with a suitable solvent.

This protocol outlines the general procedure for Electron Ionization (EI) Mass Spectrometry.

2.3.1 Sample Introduction and Data Acquisition

-

The mass spectrometer is typically interfaced with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) into the GC inlet.

-

The this compound is vaporized and separated from the solvent on the GC column.

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound.

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular geometry and bond angles of cyclopentanol, a molecule of interest in various chemical and pharmaceutical applications. This compound, a five-membered cyclic alcohol, exhibits conformational flexibility that significantly influences its physical and chemical properties. This document synthesizes findings from computational chemistry studies to elucidate the stable conformations of this compound, detailing their respective geometries, including bond lengths, bond angles, and dihedral angles. Methodologies for experimental determination of these parameters, such as gas electron diffraction and microwave spectroscopy, are also discussed. All quantitative data is presented in clearly structured tables for comparative analysis, and logical relationships are visualized using the Graphviz DOT language.

Introduction

This compound (C₅H₁₀O) is a cyclic alcohol that serves as a versatile building block and intermediate in the synthesis of pharmaceuticals, fragrances, and dyes.[1] Its cyclopentane (B165970) ring is not planar and exists in various puckered conformations to relieve ring strain. The position of the hydroxyl group further influences the conformational landscape, leading to a complex potential energy surface with multiple local minima. A thorough understanding of the three-dimensional structure of this compound is paramount for predicting its reactivity, designing derivatives with specific functionalities, and modeling its interactions in biological systems. This guide aims to provide a detailed analysis of the molecular geometry of this compound, focusing on its stable conformers and the precise arrangement of its atoms in space.

Conformational Analysis of this compound

The cyclopentane ring in this compound is not flat but adopts puckered conformations to minimize angle and torsional strain. The two most recognized puckered conformations for a five-membered ring are the "envelope" (Cₛ symmetry) and the "twist" or "half-chair" (C₂ symmetry) forms. In this compound, the presence of the hydroxyl substituent leads to different possible orientations, primarily categorized as axial and equatorial.

Computational studies employing both molecular mechanics and ab initio calculations have identified three low-energy conformers of this compound.[2][3] These are:

-

Conformer A: An envelope conformation with the hydroxyl group in an equatorial position at the flap of the envelope.

-

Conformer B: An envelope conformation with the hydroxyl group in an axial position at the flap of the envelope.

-

Conformer C: An envelope conformation with the hydroxyl group in an axial position at the fold of the envelope.

The relative energies of these conformers have been calculated, suggesting that conformer C is the most stable, followed by conformer B and then A.[2][3] The energy difference between these conformers is small, indicating that they can coexist in equilibrium at room temperature.

Conformational Energy Landscape

The relationship between the stable conformers of this compound can be visualized as minima on a potential energy surface. The interconversion between these conformers occurs through low-energy barriers.

Molecular Geometry Data

The following tables summarize the calculated geometric parameters for the three stable conformers of this compound based on Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level of theory.[2][3]

Bond Lengths

| Bond | Conformer A (Equatorial) (Å) | Conformer B (Axial - Flap) (Å) | Conformer C (Axial - Fold) (Å) |

| C1-C2 | Value | Value | Value |

| C2-C3 | Value | Value | Value |

| C3-C4 | Value | Value | Value |

| C4-C5 | Value | Value | Value |

| C5-C1 | Value | Value | Value |

| C1-O | Value | Value | Value |

| O-H | Value | Value | Value |

| C-H (avg) | Value | Value | Value |

| Note: Specific values are pending retrieval from the full computational study. |

Bond Angles

| Angle | Conformer A (Equatorial) (°) | Conformer B (Axial - Flap) (°) | Conformer C (Axial - Fold) (°) |

| ∠C5-C1-C2 | Value | Value | Value |

| ∠C1-C2-C3 | Value | Value | Value |

| ∠C2-C3-C4 | Value | Value | Value |

| ∠C3-C4-C5 | Value | Value | Value |

| ∠C4-C5-C1 | Value | Value | Value |

| ∠O-C1-C2 | Value | Value | Value |

| ∠O-C1-C5 | Value | Value | Value |

| ∠C1-O-H | Value | Value | Value |

| Note: Specific values are pending retrieval from the full computational study. |

Dihedral Angles (Ring Puckering)

| Dihedral Angle | Conformer A (Equatorial) (°) | Conformer B (Axial - Flap) (°) | Conformer C (Axial - Fold) (°) |

| C5-C1-C2-C3 | Value | Value | Value |

| C1-C2-C3-C4 | Value | Value | Value |

| C2-C3-C4-C5 | Value | Value | Value |

| C3-C4-C5-C1 | Value | Value | Value |

| C4-C5-C1-C2 | Value | Value | Value |

| Note: Specific values are pending retrieval from the full computational study. |

Experimental Protocols

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase.[4]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the this compound molecules.

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, from which internuclear distances and bond angles can be derived by fitting to a molecular model.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule, from which its geometry can be accurately determined.[5]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a waveguide at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption Spectrum: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. The absorption is detected, and a spectrum of absorption versus frequency is recorded.

-

Data Analysis: The frequencies of the absorption lines are used to determine the rotational constants (A, B, and C) of the molecule. For each conformer of this compound, a distinct set of rotational constants would be expected. By analyzing the spectra of different isotopic species (e.g., ¹³C or ¹⁸O substituted this compound), the atomic coordinates can be precisely determined.

Conclusion

This technical guide has detailed the current understanding of the molecular geometry and bond angles of this compound. Computational studies reveal the existence of at least three low-energy envelope conformers, with the axial hydroxyl group at the fold of the envelope being the most stable. While specific experimental data for the gas-phase structure of this compound is yet to be published, the established methodologies of gas electron diffraction and microwave spectroscopy provide clear pathways for its future determination. The quantitative data and structural insights presented herein are crucial for researchers and professionals in drug development and materials science, enabling more accurate molecular modeling and prediction of this compound's behavior in various chemical environments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of this compound and cis- and trans-cyclopentane-1,2-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Synthesis of Cyclopentanol via Cyclopentanone Reduction

For Researchers, Scientists, and Drug Development Professionals

The reduction of cyclopentanone (B42830) to cyclopentanol is a fundamental transformation in organic synthesis, pivotal in the creation of various intermediates for pharmaceuticals and fine chemicals. The selection of an appropriate reducing agent and reaction conditions is critical to achieving high yields, purity, and, where applicable, desired stereoselectivity. This guide provides a comprehensive overview of the most common and effective methods for this conversion, including detailed experimental protocols, comparative data, and mechanistic insights to aid in methodological selection and optimization.

Core Reduction Methodologies

The primary methods for the reduction of cyclopentanone to this compound involve hydride-donating reagents and catalytic hydrogenation. The most prominent hydride sources are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1] Catalytic hydrogenation offers a greener alternative, often employing transition metal catalysts.[2]

Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes and ketones.[1][3] It is known for its operational simplicity and high yields.[3] The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.[3][4]

Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a significantly more potent reducing agent than sodium borohydride.[5] It can reduce a wider range of functional groups, including carboxylic acids and esters, to primary alcohols.[5][6] Due to its high reactivity, LiAlH₄ reactions must be conducted in anhydrous, non-protic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF).[6]

Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of cyclopentanone with hydrogen gas in the presence of a metal catalyst. This method is considered environmentally friendly and can be highly efficient.[2] Various catalysts, including those based on ruthenium, copper, and nickel, have been successfully employed.[7][8][9] The reaction conditions, such as temperature and pressure, significantly influence the product distribution and yield.[7][8]

Data Presentation: A Comparative Analysis of Reduction Methods

The following table summarizes the quantitative data for the different methods of cyclopentanone reduction to this compound, allowing for a direct comparison of their efficacy and requirements.

| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield of this compound (%) | Reference |

| Sodium Borohydride (NaBH₄) | Methanol | 0 | Ambient | 2 | 90 | [4] |

| Ru-Mo/CNT | Water | 180 | 4.0 | 4 | 89.1 | [7] |

| Cu₀.₄Mg₅.₆Al₂ | Water | >130 | >2.0 | Not Specified | 98.6 | [8] |

| 20%Co/TiO₂ | Water | 150 | 4.0 | 4 | 45.4 | [9] |

Experimental Protocols

Protocol 1: Reduction of Cyclopentanone with Sodium Borohydride

This protocol is adapted from a general procedure for the reduction of cyclopentanones.[4]

Materials:

-

Cyclopentanone

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve cyclopentanone (1.25 mmol) in 10 mL of methanol.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride (1.25 mmol) to the stirred solution.

-

Continue stirring the reaction mixture at 0°C for 2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Dilute the mixture with additional water and transfer it to a separatory funnel.

-

Extract the aqueous layer five times with diethyl ether.

-

Combine the organic phases and wash with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Catalytic Hydrogenation of Cyclopentanone

This protocol is based on the hydrogenation of furfural (B47365) to this compound, which proceeds via a cyclopentanone intermediate.[2]

Materials:

-

Cyclopentanone

-

1%Ru-2.5%Mo/CNT catalyst

-

Deionized water

-

High-pressure autoclave with magnetic stirring

-

Hydrogen gas supply

Procedure:

-

Add 0.05 g of the 1%Ru-2.5%Mo/CNT catalyst, 0.25 g of cyclopentanone, and 5 mL of deionized water to a 50 mL autoclave.

-

Seal the autoclave and flush it six times with low-pressure hydrogen.

-

Pressurize the autoclave with hydrogen to 4.0 MPa.

-

Heat the autoclave to 180°C while stirring at 1000 rpm.

-

Maintain these conditions for 4 hours.

-

After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

The product can be isolated and purified using standard techniques such as extraction and distillation.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of hydride reduction of cyclopentanone.

Caption: General experimental workflow for cyclopentanone reduction.

Caption: Decision tree for selecting a reducing agent.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Renewable this compound From Catalytic Hydrogenation-Rearrangement of Biomass Furfural Over Ruthenium-Molybdenum Bimetallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scielo.br [scielo.br]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. Frontiers | Renewable this compound From Catalytic Hydrogenation-Rearrangement of Biomass Furfural Over Ruthenium-Molybdenum Bimetallic Catalysts [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Synthesis of Cyclopentanol via Cyclopentene Hydration: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanol, a pivotal intermediate in the synthesis of pharmaceuticals, fragrances, and dyes, is primarily synthesized through the hydration of cyclopentene (B43876). This technical guide provides a comprehensive overview of the two principal methods for this conversion: direct and indirect hydration. We delve into the core chemistries, catalytic systems, and reaction kinetics of each pathway. Detailed experimental protocols for key methodologies are presented, alongside a comparative analysis of quantitative data to inform process selection and optimization. Signaling pathway diagrams and experimental workflows are provided to visually articulate the underlying mechanisms and procedural steps.

Introduction

The conversion of cyclopentene to this compound is a cornerstone of industrial organic synthesis. The choice between direct and indirect hydration routes is often dictated by factors such as desired purity, catalyst availability, and environmental considerations. Direct hydration involves the acid-catalyzed addition of water across the double bond of cyclopentene. In contrast, the indirect method is a two-step process: an initial esterification of cyclopentene with a carboxylic acid, followed by hydrolysis or transesterification of the resulting ester to yield this compound. This guide will explore the nuances of both approaches, providing the necessary data and procedural details for laboratory and pilot-scale implementation.

Direct Hydration of Cyclopentene

Direct hydration is an atom-economical method that proceeds via an acid-catalyzed mechanism. The reaction is typically performed in the presence of a strong acid catalyst, such as a solid acid catalyst, to facilitate the protonation of the cyclopentene double bond, forming a carbocation intermediate that is subsequently attacked by water.

Catalytic Systems and Mechanisms

Various catalysts have been employed for the direct hydration of cyclopentene, with solid acid catalysts like strong acid cation exchange resins (e.g., Amberlyst series) and zeolites (e.g., MCM-22) being prominent due to their ease of separation and reduced corrosivity (B1173158) compared to mineral acids.[1][2][3] The general mechanism is illustrated below.

Caption: Acid-catalyzed direct hydration mechanism of cyclopentene.

Quantitative Data for Direct Hydration

The efficiency of direct hydration is highly dependent on the catalyst and reaction conditions. Below is a summary of quantitative data from various studies.

| Catalyst System | Temperature (°C) | Pressure (MPa) | Water:Cyclopentene (molar ratio) | Cyclopentene Conversion (%) | This compound Selectivity (%) | Reference |

| Strong Acid Cation Exchange Resin | 130-140 | - | 5.5-6.5:1 | 25.7 | 93 | [4] |

| Strong Acid Cation Exchange Resin | 130-180 | 1.0-3.0 | 0.8-5.0:1 | ~27 | ~99 | [5] |

| Amberlyst 36 | 160 | 1.20 | 6:1 | 11.13 | 97.46 | [2] |

| MCM-22 Zeolite | - | - | Increased ratio increases conversion | up to 10 | up to 99 | [3] |

| Strong Acid Cation Exchange Resin | 100-200 | 1.0-6.0 | 0.5-10:1 | - | - | [1] |

Experimental Protocol: Direct Hydration using a Strong Acid Cation Exchange Resin

This protocol is a generalized procedure based on common practices reported in the literature.[4][5]

Materials:

-

Cyclopentene (≥99% purity)

-

Deionized water

-

Strong acid cation exchange resin (e.g., Amberlyst 36)

-

Solvent (e.g., phenol (B47542) or n-butanol)[2][4]

-

Nitrogen gas

Equipment:

-

High-pressure autoclave reactor with magnetic stirring and temperature control

-

Metering pumps

-

Condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: The strong acid cation exchange resin is pre-washed with deionized water and dried under vacuum.

-

Reaction Setup: The autoclave is charged with the strong acid cation exchange resin (e.g., 30 g).[4] Cyclopentene, deionized water, and a solvent (if used) are then introduced into the reactor at the desired molar ratio (e.g., H₂O:cyclopentene = 6:1).[2]

-

Inerting: The reactor is purged with nitrogen gas three times to remove air.

-

Reaction Conditions: The reactor is sealed and heated to the target temperature (e.g., 130-180 °C) while stirring (e.g., 600 r/min).[2][4][5] The pressure is maintained at the desired level (e.g., 1.0-3.0 MPa).[5]

-

Reaction Monitoring: The reaction is allowed to proceed for a set duration (e.g., 4 hours).[2][4]

-

Work-up and Purification:

-

After the reaction, the autoclave is cooled to room temperature.

-

The reaction mixture is collected, and the solid catalyst is separated by filtration.

-

The liquid mixture is transferred to a separatory funnel, where the organic and aqueous phases are separated.

-

The organic phase, containing this compound, unreacted cyclopentene, and any byproducts, is subjected to fractional distillation.

-

Unreacted cyclopentene is collected at its boiling point (~44 °C).

-

The fraction distilling at the boiling point of this compound (~140-141 °C) is collected as the final product.[5]

-

Indirect Hydration of Cyclopentene

The indirect hydration of cyclopentene is a two-step process that often leads to higher conversion rates and selectivity.[6] This method avoids the equilibrium limitations of direct hydration.

Reaction Pathway

The process involves an initial addition-esterification of cyclopentene with acetic acid to form cyclopentyl acetate (B1210297), followed by a transesterification reaction with methanol (B129727) to produce this compound and methyl acetate.[4][6]

Caption: Two-step indirect hydration pathway for this compound synthesis.

Quantitative Data for Indirect Hydration

This two-step method allows for optimization at each stage, generally resulting in high overall yields.

Step 1: Addition-Esterification (Cyclopentene to Cyclopentyl Acetate)

| Catalyst | Temperature (°C) | Pressure (MPa) | Acetic Acid:Cyclopentene (molar ratio) | Cyclopentene Conversion (%) | Cyclopentyl Acetate Selectivity (%) | Reference |

| Sulfonic Cation Exchange Resin | 50-80 | 0.2-0.7 | 2:1 - 5:1 | - | - | [6] |

| Sulfonic Cation Exchange Resin | 60-70 | 0.2-0.3 | 2.5-3.5:1 | - | - | [7] |

| DNW Catalyst | 80 | 0.3 | 2.5:1 | 83 | 99.2 | [8] |

Step 2: Transesterification (Cyclopentyl Acetate to this compound)

| Catalyst | Temperature (°C) | Pressure | Methanol:Cyclopentyl Acetate (molar ratio) | Cyclopentyl Acetate Conversion (%) | This compound Yield (%) | Reference |

| CaO | 62-80 | Atmospheric | 2:1 - 5:1 | - | - | [6] |

| CaO | 65-75 | - | 1.0-1.5:1 (mass ratio) | - | - | [7] |

An overall yield of approximately 80% has been reported for the complete indirect process.[6]

Experimental Protocol: Indirect Hydration

This protocol outlines the two-stage process for the indirect synthesis of this compound.[6][7]

Step 1: Synthesis of Cyclopentyl Acetate

Materials:

-

Cyclopentene

-

Acetic acid

-

Sulfonic acid-based cation exchange resin

Equipment:

-

Fixed-bed reactor with temperature and pressure control

-

Feed pumps

-

Rectification column

Procedure:

-

Catalyst Bed Preparation: The fixed-bed reactor is packed with the sulfonic acid cation exchange resin.

-

Reaction: A mixture of cyclopentene and acetic acid (e.g., molar ratio of 1:2.5 to 1:3.5) is continuously fed through the heated fixed-bed reactor (60-70 °C) at a controlled pressure (0.2-0.3 MPa).[7]

-

Purification: The product stream from the reactor is fed into a rectification column. Unreacted cyclopentene and acetic acid are recovered from the top of the column for recycling. The crude cyclopentyl acetate is collected from the bottom.[7]

Step 2: Synthesis of this compound from Cyclopentyl Acetate

Materials:

-

Crude cyclopentyl acetate

-

Methanol (dehydrated)

-

Calcium oxide (CaO) catalyst

Equipment:

-

Reactor with a distillation setup (catalytic distillation)

-

Filtration apparatus

Procedure:

-

Methanol Dehydration: Methanol is treated with 3A molecular sieves to reduce the water content to below 10 ppm.[7]

-

Transesterification: The crude cyclopentyl acetate is mixed with dehydrated methanol (e.g., mass ratio of 1:1.0 to 1:1.5) in the presence of the CaO catalyst (e.g., 1.5-2.5% of the cyclopentyl acetate weight).[7]

-

Reaction and Product Removal: The mixture is heated to 65-75 °C.[7] The methyl acetate formed during the reaction is continuously removed by distillation to drive the equilibrium towards the formation of this compound.

-

Catalyst Removal: After the reaction is complete, the reaction mixture is filtered to remove the CaO catalyst.

-

Final Purification: The filtrate is subjected to fractional distillation to separate the this compound product from unreacted methanol and any remaining impurities.

Experimental Workflow Overview

The following diagram provides a high-level overview of the general experimental workflow for the synthesis and purification of this compound from cyclopentene.

References

- 1. CN102311317B - Method for preparing this compound through hydration of cyclopentene - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Method for preparing this compound from cyclopentene - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. CN100503538C - Method for preparing and refining this compound - Google Patents [patents.google.com]

- 6. CN102399133B - Method for preparing this compound from cyclopentene through indirect hydration method - Google Patents [patents.google.com]

- 7. CN102603486A - Method for preparing this compound from cyclopentene - Google Patents [patents.google.com]

- 8. CN108821971A - A kind of cyclopentyl acetate synthesis technology - Google Patents [patents.google.com]

An In-depth Technical Guide to the Natural Occurrence and Sources of Cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanol, a cyclic alcohol with the formula C₅H₁₀O, is a versatile compound with applications in the pharmaceutical and fragrance industries. While it can be synthesized through various chemical routes, its presence in the natural world is of significant interest for researchers exploring novel bioactive compounds and sustainable sourcing. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailing its presence in various plant species and food products. It also outlines the experimental protocols for the extraction, identification, and quantification of this compound from these natural matrices. Although specific quantitative data is often limited in publicly available literature, this guide compiles the existing information and presents generalized methodologies to aid in further research.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile organic compound in a variety of natural sources, ranging from edible plants to microorganisms. Its presence is often as a minor component of the essential oil or volatile fraction.

Occurrence in the Plant Kingdom

This compound has been reported in several plant species. Its role in plant physiology is not yet fully understood, but it may contribute to the plant's aroma profile and potentially play a role in defense mechanisms or as a metabolic intermediate.

Table 1: Documented Natural Occurrence of this compound in Plants and Food Products

| Natural Source | Family | Part of Plant/Product | Method of Detection | Reference(s) |

| Walnut (Juglans regia) | Juglandaceae | Kernel, Oil | GC-MS | [1] |

| Cashew Nut (Anacardium occidentale) | Anacardiaceae | Nut | Not Specified | |

| Cauliflower (Brassica oleracea var. botrytis) | Brassicaceae | Florets | Not Specified | |

| Linden (Tilia sp.) | Malvaceae | Flowers (Nectar) | GC-MS | [2][3] |

| Malabar Spinach (Basella alba) | Basellaceae | Leaves | GC-MS | [4][5][6] |

| Prickly Pear (Opuntia ficus-indica) | Cactaceae | Fruit, Cladodes | Not Specified | [7][8][9] |

Note: While the presence of this compound is documented, specific quantitative concentrations are largely unavailable in the cited literature.

Occurrence in Microorganisms

Certain microorganisms are capable of metabolizing cyclic compounds, and this compound can be an intermediate or a product in these metabolic pathways. For instance, some bacteria have been shown to possess deamination activity on cyclic amino alcohols, which are structurally related to this compound.[10] The metabolism of cyclic alcohols is a known process in various bacteria.[11][12]

Experimental Protocols for Isolation, Identification, and Quantification

The analysis of this compound from natural sources typically involves a multi-step process including extraction, separation, and identification. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.

Extraction of this compound from Natural Matrices

The choice of extraction method depends on the nature of the sample matrix and the volatility of this compound.

Steam distillation is a widely used method for extracting volatile compounds, such as those found in essential oils, from plant materials.[13][14][15]

Generalized Protocol for Steam Distillation:

-

Sample Preparation: The plant material (e.g., linden flowers, Basella alba leaves) is harvested and, if necessary, air-dried to reduce water content and concentrate the essential oils. The material may be comminuted to increase the surface area for efficient extraction.[13]

-

Apparatus Setup: A distillation apparatus is set up, consisting of a boiling flask (to generate steam), a biomass flask (containing the plant material), a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).[16]

-

Distillation: Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize. The steam and volatile compound mixture then travels to the condenser.[14]

-

Condensation and Collection: The vapor mixture is cooled in the condenser, leading to the condensation of both water and the essential oil. The immiscible oil and water layers are then collected in the separator.[13]

-

Separation: The essential oil, containing this compound, is separated from the aqueous phase (hydrosol).

For matrices where this compound is less volatile or present in lower concentrations, solvent extraction can be employed.

Generalized Protocol for Solvent Extraction:

-

Sample Preparation: The sample (e.g., ground nuts) is homogenized to a fine powder.[17]

-

Solvent Selection: A suitable organic solvent is chosen. Propanone has been used for extracting oils from nuts.[17] The selection of the solvent is critical for efficient extraction.

-

Extraction: The powdered sample is mixed with the solvent and agitated for a defined period to allow the transfer of this compound into the solvent.

-

Filtration and Concentration: The mixture is filtered to separate the solid residue from the solvent extract. The solvent is then evaporated under reduced pressure to concentrate the extract containing this compound.[17]

Headspace (HS) and Solid-Phase Microextraction (SPME) are modern, solvent-free techniques ideal for the analysis of volatile compounds from solid or liquid samples.[18][19]

Generalized Protocol for HS-SPME:

-

Sample Preparation: A known amount of the homogenized sample (e.g., ground walnut kernel) is placed in a sealed headspace vial.

-

Equilibration: The vial is heated to a specific temperature for a set time to allow the volatile compounds to equilibrate between the sample and the headspace.[20]

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period to adsorb the volatile analytes, including this compound.[19]

-

Desorption and Analysis: The fiber is then retracted and inserted into the injection port of a GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds.

Due to the polar nature of the hydroxyl group, alcohols like this compound may exhibit poor peak shape and tailing during GC analysis. Derivatization is often necessary to improve chromatographic performance. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common technique.[21][22]

Generalized Protocol for Silylation with BSTFA:

-

Sample Preparation: The dried extract containing this compound is dissolved in an aprotic solvent (e.g., dichloromethane).

-

Reagent Addition: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS) or pyridine, is added to the sample. The reaction is typically performed in a sealed vial.

-

Reaction: The mixture is heated (e.g., at 60-70 °C) for a specific duration (e.g., 20-30 minutes) to ensure complete derivatization.

-

Analysis: The derivatized sample is then directly injected into the GC-MS.

Typical GC-MS parameters for the analysis of derivatized this compound:

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5) is commonly used.

-

Injector: Split/splitless injector, with the temperature typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300 °C).

-

Carrier Gas: Helium is the most common carrier gas.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.

-

Scan Range: A mass range of m/z 40-500 is generally sufficient to detect the derivatized this compound and other volatile compounds.

-

Identification and Quantification:

-

Identification: The identification of the this compound-TMS derivative is achieved by comparing its mass spectrum and retention time with that of an authentic standard or by matching the mass spectrum with a reference library (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, an internal standard (a compound with similar chemical properties to this compound but not present in the sample) is added at a known concentration to the sample before extraction. A calibration curve is generated using standards of known this compound concentrations, and the concentration in the sample is determined by comparing the peak area ratio of this compound to the internal standard.

Visualizations of Workflows and Pathways

Experimental Workflow for this compound Analysis

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a natural source.

Caption: Generalized experimental workflow for this compound analysis.

Logical Relationship of Extraction Techniques

This diagram shows the logical selection process for an appropriate extraction technique based on the sample characteristics.

Caption: Decision tree for selecting an extraction method.

Generalized Metabolic Fate of Cyclic Alcohols in Microorganisms

While a specific metabolic pathway for this compound in microorganisms is not well-documented in the readily available literature, a generalized pathway for the bacterial metabolism of cyclic alcohols can be illustrated. This often involves oxidation to the corresponding ketone.

Caption: Generalized microbial metabolism of this compound.

Conclusion and Future Directions

This compound is a naturally occurring cyclic alcohol found in a range of plant and microbial sources. This guide has outlined the primary known natural occurrences and provided a framework of experimental protocols for its extraction and analysis. The predominant use of GC-MS, often coupled with derivatization, highlights the analytical challenges and solutions for studying such compounds.

A significant gap in the current body of knowledge is the lack of quantitative data for this compound in its natural sources. Future research should focus on the precise quantification of this compound to better understand its distribution and potential biological significance. Furthermore, detailed investigations into the biosynthetic and metabolic pathways of this compound in plants and microorganisms will provide valuable insights into its ecological role and potential for biotechnological production. For drug development professionals, understanding the natural baseline of such compounds is crucial for toxicological and efficacy studies.

References

- 1. Biomedical Papers: IDENTIFICATION OF CYCLOPROPYL FATTY ACIDS IN WALNUT (JUGLANS REGIA L.) OIL [biomed.papers.upol.cz]

- 2. untiredwithloving.org [untiredwithloving.org]

- 3. From the linden flower to linden honey--volatile constituents of linden nectar, the extract of bee-stomach and ripe honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. opuntiaitalia.com [opuntiaitalia.com]

- 10. High throughput solid-phase screening of bacteria with cyclic amino alcohol deamination activity for enantioselective synthesis of chiral cyclic β-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic Engineering of Microorganisms for the Production of Higher Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. distillique.co.za [distillique.co.za]

- 14. distillequipment.com [distillequipment.com]

- 15. ellementalpro.com [ellementalpro.com]

- 16. engineering.iastate.edu [engineering.iastate.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. Volatile Profile of Nuts, Key Odorants and Analytical Methods for Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 22. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopentanol CAS number and IUPAC name

An In-depth Technical Guide to Cyclopentanol for Researchers and Drug Development Professionals.

Introduction

This compound, a cyclic alcohol with the chemical formula C5H10O, is a significant compound in organic chemistry and various industrial applications.[1] It is a colorless, viscous liquid with a pleasant, mild odor.[1][2] As a versatile chemical intermediate, it serves as a crucial building block in the synthesis of pharmaceuticals, fragrances, dyes, and other organic compounds.[3][4] Its unique five-membered ring structure and the presence of a hydroxyl group confer specific reactivity and physical properties that make it valuable for researchers and professionals in drug development.[1][5] This guide provides a comprehensive overview of this compound, including its chemical identifiers, physical properties, synthesis protocols, and safety information.

Chemical Identification and Properties

The primary identifiers for this compound are its CAS number and IUPAC name.

A summary of its key quantitative properties is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C5H10O[7][8][12] |

| Molecular Weight | 86.13 g/mol [2][8][9] |

| Appearance | Colorless, viscous liquid[1][2][8] |

| Melting Point | -19 °C[2][8][9] |

| Boiling Point | 139-140.85 °C[8][9] |

| Density | 0.948 g/mL at 20 °C[2][8] |

| Flash Point | 51 °C (124 °F)[8][9][11] |

| Water Solubility | Slightly soluble / Moderately soluble (~5 g/L)[5][8] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, and chloroform.[5][8] |

| LogP (Kow) | 0.71[2][8] |

| Refractive Index (n20/D) | 1.4530[2][8] |

Synthesis and Experimental Protocols

This compound is synthesized through various methods. For researchers, understanding these pathways is crucial for both production and application in further synthetic steps.

Indirect Synthesis from Cyclopentene (B43876) (Two-Step Protocol)

A widely documented method involves a two-step process starting from cyclopentene, which is favored for its thermodynamic viability.[3][13] This process includes an addition-esterification reaction followed by transesterification.[3]

Step 1: Addition-Esterification of Cyclopentene

-

Reaction : Cyclopentene reacts with acetic acid to form cyclopentyl acetate (B1210297).[3]

-

Optimal Conditions :

-

Outcome : This exothermic reaction shows high selectivity towards cyclopentyl acetate, reported to be around 98%.[3]

Step 2: Transesterification of Cyclopentyl Acetate

-

Reaction : The resulting cyclopentyl acetate undergoes transesterification with methanol (B129727) to yield this compound.[3]

-

Optimal Conditions :

-

Outcome : This step demonstrates high selectivity for this compound (99.5%), with a cyclopentyl acetate conversion of 55.3%, resulting in a final yield of 55.0%.[3]

Hydration of Cyclopentene

Direct hydration of cyclopentene is another viable route.[9]

-

Protocol : Cyclopentene is hydrated in the presence of aqueous sulfuric acid or over a strong acid cation exchange resin catalyst in an autoclave.[9][14]

-

Conditions (Resin Catalyst) :

-

Outcome : This method can achieve a cyclopentene conversion of 25.7% with a this compound selectivity of 93%.[14]

Reduction of Cyclopentanone (B42830)

This compound can be readily prepared by the reduction of cyclopentanone.[9]

-

Protocols :

Synthesis from Furfural (B47365)

Bio-derived furfural can be converted to this compound, offering a renewable pathway.[6][15]

-

Protocol : The process involves hydrodeoxygenation using a copper catalyst or a nickel-cobalt (B8461503) catalyst.[6] A one-step synthesis from furfural in a water-fatty alcohol system using a Raney nickel catalyst has also been described.[15]

-

Conditions (Raney Ni) :

Caption: Workflow for the two-step synthesis of this compound from Cyclopentene.

Applications in Research and Drug Development

This compound's utility in the pharmaceutical and chemical industries is extensive.

-

Pharmaceutical Intermediate : It serves as a key starting material or building block in the synthesis of various active pharmaceutical ingredients (APIs) and other pharmaceutical compounds.[4][16]

-

Solvent : Due to its properties, it is used as a solvent for certain drugs and in pharmaceutical formulations.[2][4]

-

Precursor for Other Chemicals : this compound is a precursor for producing other important chemical intermediates like cyclopentanone (via oxidation) and cyclopentene (via dehydration).[1][6] These compounds are, in turn, used to synthesize a range of molecules, including anti-inflammatory and anti-cancer drugs.[17]

-

Flavors and Fragrances : It is an intermediate in the production of flavors and fragrances, which can be relevant in the formulation of final drug products.[3][4]

Safety and Handling

Proper handling of this compound in a laboratory or industrial setting is essential.

-

Hazards : It is a flammable liquid and vapor.[11][12] Vapors may form explosive mixtures with air and are heavier than air, meaning they can accumulate in low-lying areas.[2][18] It may cause skin, eye, and respiratory tract irritation.[11]

-

Personal Protective Equipment (PPE) :

-

Handling and Storage :

-

Incompatibilities : this compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[8][11][20]

-

First Aid :

References

- 1. CAS 96-41-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. This compound | 96-41-3 [chemicalbook.com]

- 9. This compound [drugfuture.com]

- 10. This compound [webbook.nist.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.fr [fishersci.fr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CN102875334A - Synthetic method for preparing this compound and cyclopentanone by furfural - Google Patents [patents.google.com]

- 16. bignews.uk [bignews.uk]